Clorhidrato de quinolina-2-carboximidamida

Descripción general

Descripción

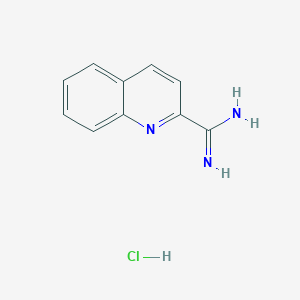

Quinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H10ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Quinoline derivatives, including quinoline-2-carboximidamide hydrochloride, are extensively studied for their potential therapeutic properties. This compound has demonstrated:

- Antimicrobial Activity : Effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations in the low micromolar range.

- Anticancer Properties : In vitro studies show cytotoxic effects against cancer cell lines, including lung adenocarcinoma (A549) and cervical carcinoma (HeLa), with IC values ranging from 0.80 µM to 7.24 µM .

| Cell Line | IC (µM) |

|---|---|

| A549 (Lung) | 6.52 |

| HeLa (Cervical) | 7.15 |

| SW620 (Colorectal) | 7.24 |

Biological Mechanisms

The mechanism of action involves the compound's ability to interact with specific molecular targets, modulating enzyme activity related to microbial growth and cancer cell proliferation. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Industrial Applications

Beyond its biological activities, quinoline-2-carboximidamide hydrochloride is utilized in the development of dyes, pigments, and other industrial chemicals due to its unique chemical reactivity.

Case Studies and Research Findings

Antiproliferative Activity : A study evaluated the antiproliferative effects of quinoline derivatives on various cancer cell lines, revealing selective toxicity towards cancer cells while sparing normal fibroblasts .

Synergistic Effects : Research has explored the potential synergistic effects of quinoline derivatives when combined with other chemotherapeutic agents, suggesting enhanced efficacy in treatment protocols for cancer .

Additional Biological Activities

Quinoline-2-carboximidamide hydrochloride has also been investigated for:

- Antidiabetic Effects : Some studies indicate that quinoline derivatives may inhibit α-glucosidase, aiding in diabetes management.

- Anti-inflammatory Properties : The compound shows promise in reducing inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-2-carboximidamide hydrochloride typically involves the reaction of quinoline-2-carbonitrile with methanol and sodium methylate under an inert atmosphere at 20°C for 6 hours. This is followed by the addition of ammonium chloride in methanol at 20°C for 18 hours under an inert atmosphere .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as molecular iodine, silica gel, and nano ZnO .

Análisis De Reacciones Químicas

Types of Reactions

Quinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, silica gel, nano ZnO, and ionic liquids. Reaction conditions often involve solvent-free environments, microwave irradiation, and the use of green solvents such as ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of quinoline-2-carboximidamide hydrochloride can produce quinoline-2-carboxylic acid derivatives .

Mecanismo De Acción

The mechanism of action of quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit the polymerization of hemozoin, a process essential for the survival of malaria parasites . This inhibition leads to the accumulation of toxic heme, which ultimately kills the parasite.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to quinoline-2-carboximidamide hydrochloride include:

- Quinoline-2-carboxylic acid

- Quinoline-4-carboxylic acid

- Quinoline-2-carbonitrile

Uniqueness

Quinoline-2-carboximidamide hydrochloride is unique due to its specific chemical structure and the presence of the carboximidamide group. This group imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal and industrial chemistry .

Actividad Biológica

Quinoline-2-carboximidamide hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Quinoline-2-carboximidamide hydrochloride is a derivative of quinoline, characterized by its carboximidamide functional group. This unique structure enhances its solubility and stability, making it a valuable compound in medicinal chemistry. The hydrochloride form is particularly noted for improving the compound's bioavailability compared to its non-hydrochloride counterparts.

The biological activity of quinoline-2-carboximidamide hydrochloride involves several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in microbial growth, which contributes to its antimicrobial properties. For example, it may affect the polymerization of hemozoin, crucial for malaria parasite survival.

- Anticancer Activity : Quinoline derivatives have been shown to exert cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interaction with cellular pathways .

Antimicrobial Properties

Quinoline-2-carboximidamide hydrochloride has demonstrated significant antimicrobial activity against various pathogens:

- Bacterial Activity : Studies indicate that quinoline derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid .

- Fungal Activity : The compound also exhibits antifungal properties, although specific data on its efficacy against various fungal strains remain limited.

Anticancer Activity

The anticancer potential of quinoline-2-carboximidamide hydrochloride has been evaluated in multiple studies:

- Cytotoxicity Assays : In vitro studies have shown that the compound can inhibit the growth of cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC50 values indicating potent activity. For example, one study reported an IC50 value of 0.80 μM against HeLa cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of quinoline derivatives, including quinoline-2-carboximidamide hydrochloride:

- Anticancer Efficacy :

- Antimicrobial Screening :

- Neuroprotective Effects :

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Quinoline-2-carboximidamide HCl | HeLa | 0.80 |

| Quinoline amidoxime | HepG2 | 0.64 |

| N-(2-Hydroxyphenyl)quinoline | SW620 | 0.22 |

Table 2: Antimicrobial Activity Against Mycobacteria

| Compound | Pathogen | Activity Level |

|---|---|---|

| N-Cyclohexylquinoline-2-carboxamide | Mycobacterium tuberculosis | Higher than isoniazid |

| N-(2-Phenylethyl)quinoline | M. kansasii | Effective |

Propiedades

IUPAC Name |

quinoline-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3.ClH/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9;/h1-6H,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLPOFCTEXEIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575784 | |

| Record name | Quinoline-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110177-05-4 | |

| Record name | Quinoline-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.